

Technical Profile: 3,3-Dimethylpent-4-ynoic Acid

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Compound of Interest

Compound Name: 3,3-Dimethylpent-4-ynoic acid

CAS No.: 67099-40-5

Cat. No.: B8620834

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CAS Number: 67099-40-5 Chemical Formula: C

H

O

Molecular Weight: 126.15 g/mol [1][2]

Executive Summary

3,3-Dimethylpent-4-ynoic acid serves as a critical "conformational lock" in drug discovery.[1]

By introducing a gem-dimethyl group at the

-position relative to the carboxylic acid, this molecule restricts the rotational freedom of the carbon chain.[1] This steric constraint forces the reactive termini (the carboxylic acid and the alkyne) into closer proximity, significantly enhancing the rate and yield of intramolecular cyclization reactions—a phenomenon known as the Thorpe-Ingold effect.[1] It is widely utilized in the synthesis of lactones, pyrrolidines, and complex heterocyclic scaffolds found in bioactive natural products and pharmaceutical candidates.[1]

Chemical Identity & Properties

Property	Data
IUPAC Name	3,3-dimethylpent-4-ynoic acid
SMILES	<chem>CC(C)(CC(=O)O)C#C</chem>
Appearance	Colorless to pale yellow oil (crystallizes upon standing at low temp)
Boiling Point	~112–115 °C (at 12 Torr) [Predicted based on alkene analog]
Solubility	Soluble in DCM, THF, Ethanol, Ethyl Acetate; Sparingly soluble in water
Stability	Stable under standard conditions; store at 2–8°C to prevent polymerization
Acidity (pKa)	~4.6 (Carboxylic acid)

Synthesis Protocol: The "Alkene-to-Alkyne" Route

While **3,3-dimethylpent-4-ynoic acid** is not a high-volume commodity chemical, it is reliably synthesized from the commercially available precursor 3,3-dimethylpent-4-enoic acid (CAS 7796-73-8).[1] The synthesis exploits a standard halogenation-dehydrohalogenation sequence.
[1]

Mechanistic Pathway[1][4]

- **Precursor Sourcing:** The starting alkene is derived from the Claisen rearrangement of 3-methylbut-2-en-1-ol (prenol) with triethyl orthoacetate.[1]
- **Bromination:** Electrophilic addition of bromine across the terminal double bond yields the vicinal dibromide.[1]
- **Double Elimination:** Treatment with a strong base effects a double dehydrobromination.[1] The gem-dimethyl group at C3 prevents unwanted isomerization (no -hydrogens available at C3), ensuring the formation of the terminal alkyne.[1]

Step-by-Step Experimental Workflow

Reagents:

- 3,3-Dimethylpent-4-enoic acid (1.0 equiv)[1][3]
- Bromine (Br
) (1.05 equiv)[1]
- Potassium tert-butoxide (KOtBu) (3.5 equiv) or NaNH
[1]
- Solvents: Dichloromethane (DCM), THF, DMSO[1]

Protocol:

- Protection (Optional but Recommended): Convert the acid to its methyl ester using MeOH/H
SO
to prevent interference during the basic elimination step.[1] Note: If using the free acid, extra
equivalents of base are required to deprotonate the carboxylate.[1]
- Bromination:
 - Dissolve the alkene in DCM at 0°C.
 - Add Br
dropwise until a faint red color persists (indicating excess).[1]
 - Stir for 30 minutes. Quench with saturated Na
S
O
to remove excess bromine.[1]

- Isolate the vic-dibromide intermediate via extraction and concentration.[1]
- Dehydrobromination (Alkyne Formation):
 - Dissolve the crude dibromide in dry THF/DMSO (4:1 ratio).[1]
 - Cool to 0°C and slowly add KOtBu (or NaNH₂ in liquid ammonia for industrial scale).[1]
 - Allow the reaction to warm to room temperature and stir for 4–6 hours.
 - Mechanism: The base performs two E2 eliminations. First, to the vinyl bromide, and second, to the alkyne.[1]
- Workup & Hydrolysis:
 - Quench with water.[1] If the ester was used, perform a standard saponification (LiOH/THF/H₂O) to return the free acid.[1]
 - Acidify to pH 2 with HCl and extract with Ethyl Acetate.[1]
 - Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc gradient).[1]

Synthesis Logic Diagram

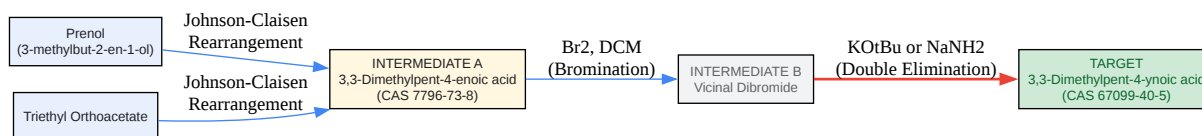


Figure 1: Synthesis of 3,3-dimethylpent-4-ynoic acid from prenil via Claisen rearrangement and elimination.

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[1][4][5]

Applications in Drug Discovery & Catalysis[1]

The Thorpe-Ingold Effect in Cyclization

The 3,3-dimethyl substitution is not merely structural; it is functional.[1] In cyclization reactions, the bulky methyl groups compress the internal bond angle (C2-C3-C4), pushing the terminal alkyne (C5) and the carboxylic acid (C1) closer together.[1] This makes the molecule an ideal substrate for testing and synthesizing:

- -Lactones: Via transition-metal catalyzed cyclization (Au, Ag, or Pd).[1]
- Iodolactonization: Reaction with I

yields iodolactones, which are versatile electrophiles for further functionalization.[1]

Click Chemistry Handle

The terminal alkyne is a pristine handle for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This allows the 3,3-dimethylpentanoic acid moiety to be "clicked" onto:

- Peptide backbones (as a non-natural amino acid precursor).[1]
- Drug pharmacophores (to modulate solubility or metabolic stability).[1]

Cobalt-Mediated [2+2+2] Cycloaddition

Research indicates this compound serves as a precursor for steroid synthesis.[1] The alkyne moiety participates in Co-mediated cyclotrimerizations to form complex polycyclic systems in a single step.[1]

Reactivity & Application Diagram

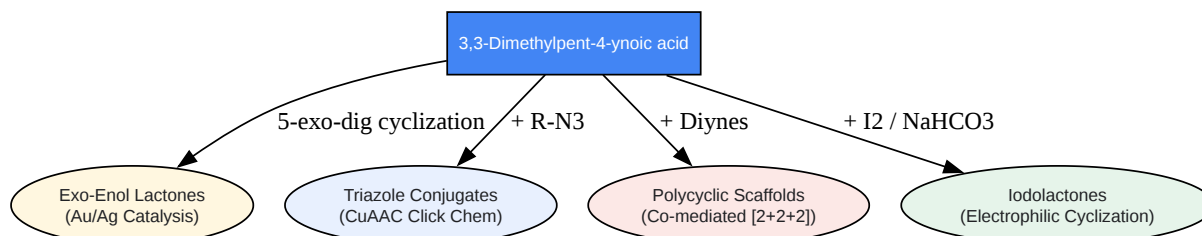


Figure 2: Divergent reactivity profile driven by the alkyne handle and gem-dimethyl effect.

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[1][4][5]

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